molecular formula C29H34O9 B597106 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine CAS No. 130430-97-6

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B597106
CAS No.: 130430-97-6
M. Wt: 526.582
InChI Key: SWQFFFCGVOKUSC-HTWMNQKCSA-N
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Description

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)benzyl chloride by reacting 3-(trifluoromethyl)benzyl alcohol with thionyl chloride.

    Ether Formation: The intermediate is then reacted with 2-(2-hydroxyethyl)piperazine in the presence of a base such as potassium carbonate to form the ether linkage.

    Final Coupling: The final step involves the coupling of the resulting intermediate with another equivalent of 3-(trifluoromethyl)benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, potentially reducing any ketone or aldehyde functionalities present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Studies: The compound’s interaction with various biological targets, such as receptors and enzymes, is studied to understand its mechanism of action and therapeutic potential.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins. This interaction can modulate the activity of these proteins, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine
  • 1-[2-[[4-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

Comparison: Compared to similar compounds, 1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the specific positioning of the trifluoromethyl groups on the phenyl rings. This structural arrangement can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, as well as its pharmacodynamic profile, including potency and selectivity towards biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Biological Activity

1-[2-[[3-(Trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine, a compound characterized by its trifluoromethyl-substituted phenyl groups and piperazine core, has garnered interest in pharmacological research due to its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, efficacy in specific biological systems, and relevant case studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C22H24F6N2O2
  • Molecular Weight : 438.44 g/mol
  • CAS Number : 44338652

The presence of trifluoromethyl groups is notable for enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.

Research indicates that compounds with similar structural motifs often exhibit diverse mechanisms of action, including:

  • Antagonism of Receptors : Compounds with piperazine structures frequently interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, which may contribute to their psychoactive effects.
  • Inhibition of Enzymatic Activity : The trifluoromethyl groups can modulate enzyme activity by altering binding affinities, potentially impacting pathways involved in neuropharmacology and oncology.

Biological Activity Overview

The biological activity of the compound has been explored through various studies, focusing primarily on its effects on cellular systems and potential therapeutic applications.

Anticancer Activity

Several studies have investigated the compound's cytotoxic properties against cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) cells, with an IC50 value below that of standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in apoptosis, suggesting a mechanism that promotes programmed cell death in malignant cells .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications:

  • Case Study 2 : Screening against Mycobacterium tuberculosis revealed that the compound has a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents, indicating potential for further development as an anti-tuberculosis drug .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
CytotoxicityA-431 (Human Carcinoma)< 10 µM
AntimicrobialMycobacterium tuberculosis1.5 µg/mL
Neurotransmitter InteractionRat Brain SlicesN/A

Properties

IUPAC Name

1-[2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F6N2O/c23-21(24,25)19-5-1-3-17(13-19)15-30-9-7-29(8-10-30)11-12-31-16-18-4-2-6-20(14-18)22(26,27)28/h1-6,13-14H,7-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKDJEBYTLAKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC2=CC(=CC=C2)C(F)(F)F)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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